N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
N-[4-(Aminomethyl)phenyl]guanidine dihydrochloride (CAS 202979-33-7) is a crystalline salt composed of a guanidinium cation and two chloride counterions. The molecular formula is C₈H₁₃Cl₂N₄ , with a molecular weight of 200.67 g/mol. The core structure features a phenyl ring substituted at the para-position with an aminomethyl group (–CH₂NH₂), which is further functionalized with a guanidine moiety (–NH–C(=NH)–NH₂).
X-ray crystallographic studies of related guanidinium salts reveal that the guanidine group adopts a trigonal-planar geometry due to resonance stabilization, with C–N bond lengths ranging between 1.33–1.35 Å, indicative of partial double-bond character. In the dihydrochloride form, the guanidine group is fully protonated, forming a guanidinium cation ([C₈H₁₂N₄]²⁺), which interacts electrostatically with chloride ions. The aminomethyl group remains protonated under acidic conditions, contributing to the compound’s ionic lattice.
Crystallographic data for analogous compounds (e.g., guanidinium 4-aminobenzoate) show that hydrogen-bonding networks between the guanidinium N–H groups and chloride ions stabilize the crystal structure. These interactions often form layered arrangements in the bc plane.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQUGRLWCPWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202979-33-7 | |
| Record name | Guanidine, N-[4-(aminomethyl)phenyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202979-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride typically involves the reaction of 4-(aminomethyl)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N-[4-(Aminomethyl)phenyl]guanidine dihydrochloride and related compounds:
Functional and Pharmacological Differences
- Substituent Effects: Morpholinylpyrimidinyl Group (Compound 52b): This derivative (C₁₆H₂₀Cl₂N₆O) exhibits potent VAP-1 inhibition (IC₅₀ = 0.12 μM) due to the electron-rich morpholinylpyrimidinyl group enhancing target binding . Acetylpiperazinyl Group (CAS 2089255-79-6): The acetylpiperazine moiety improves solubility and pharmacokinetics, making it suitable for oral administration . Cyanophenyl Group (CAS 373690-68-7): The electron-withdrawing cyano group may reduce metabolic stability but serves as a precursor for more complex bioactive molecules .
- Synthetic Challenges: Compound 52b (morpholinylpyrimidinyl derivative) was synthesized in only 9.3% yield, indicating higher complexity compared to simpler analogs like N-(4-cyanophenyl)guanidine hydrochloride . this compound likely requires multi-step synthesis involving nitration, reduction, and guanidinylation, similar to methods described for compound 52b .
Biological Activity
N-[4-(Aminomethyl)phenyl]guanidine dihydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the molecular formula and is classified as an aminoguanidine derivative. Its synthesis typically involves multi-step reactions, including guanylation processes with substituted anilines. The compound exhibits significant reactivity due to its functional groups, which enable various biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways. This mechanism is crucial for its applications in enzyme inhibition studies and potential therapeutic uses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) for significant pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Escherichia coli | 1 |
| Streptococcus pneumoniae | 2 |
These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, in a murine model of inflammation, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against chronic lymphocytic leukemia cells with a therapeutic index significantly higher than that observed for normal cells. This selectivity suggests potential for use in targeted cancer therapies .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This compound exhibited substantial DPP-IV inhibitory activity, enhancing insulin sensitivity in vitro. This finding positions the compound as a potential therapeutic agent for type 2 diabetes management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via guanylation reactions using precursors like 4-(aminomethyl)aniline. For example, guanidine derivatives are often prepared by reacting primary amines with guanylating agents (e.g., thiourea derivatives) in acidic conditions . Post-synthesis, purity optimization involves recrystallization from methanol/water mixtures and rigorous characterization via HPLC (retention time analysis) and HRMS to confirm molecular integrity .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use and to confirm the presence of the aminomethylphenylguanidine backbone and hydrochloride counterions. For example, in DMSO-d typically shows peaks for aromatic protons (~7.1–7.3 ppm) and guanidine NH groups (~7.4 ppm as broad singlets) . HRMS (ESI+) should match the theoretical molecular weight (e.g., [M+H] = 327 for similar derivatives) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or skin contact. Dust generation must be minimized due to potential acute toxicity (oral LD ~300–2000 mg/kg) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dust dispersion .
Advanced Research Questions
Q. How does this compound interact with biological targets such as ion channels or enzymes?
- Methodological Answer : Structural analogs (e.g., E-4031 dihydrochloride) act as selective KV11.1 (hERG) channel blockers by binding to the channel’s inner cavity via hydrophobic and hydrogen-bonding interactions . To study this, perform patch-clamp electrophysiology on HEK293 cells expressing hERG, using 10–100 µM compound concentrations. Monitor I current inhibition and calculate IC values via dose-response curves .
Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?
- Methodological Answer :
- Thermal Stability : Store at −20°C in airtight containers to prevent decomposition. Differential Scanning Calorimetry (DSC) studies show degradation onset at ~250°C, but hygroscopicity may accelerate breakdown at room temperature .
- pH Sensitivity : The guanidine group protonates in acidic conditions (pH < 3), enhancing solubility but risking hydrochloride salt dissociation. Use buffered solutions (pH 5–7) for biological assays to maintain stability .
Q. How should researchers address contradictions in toxicity data (e.g., organ-specific vs. systemic effects)?
- Methodological Answer :
- Tiered Testing : Conduct acute toxicity studies (OECD 423) followed by subchronic exposure (28-day) assays in rodents. Focus on organs highlighted in conflicting data (e.g., kidneys, bone marrow) via histopathology and serum biomarkers (creatinine, urea) .
- Mechanistic Studies : Use in vitro models (e.g., renal proximal tubule cells) to isolate organ-specific effects. Compare cytotoxicity (MTT assays) and reactive oxygen species (ROS) generation across cell types to identify tissue-selective mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
